molecular formula C15H14N4OS2 B2389261 N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1170414-75-1

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No. B2389261
CAS RN: 1170414-75-1
M. Wt: 330.42
InChI Key: IRGASJBOBULZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has been studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Applications

Research on derivatives of thiazole compounds, including those similar to N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlights their significant potential as anticancer agents. Studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, such as human lung adenocarcinoma cells, while displaying minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects. The apoptosis-inducing capability of these compounds, although not as potent as standard treatments like cisplatin, further underscores their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial and Antifungal Activities

Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. Research has demonstrated that certain compounds within this class are effective against a range of bacterial and fungal pathogens. These findings are pivotal for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance. The structural diversity of thiazole compounds allows for the targeting of various microbial species, offering a broad spectrum of potential applications in treating infectious diseases (Lu, Zhou, Wang, & Jin, 2020; Baviskar, Khadabadi, & Deore, 2013).

Antioxidant Activities

The search for effective antioxidant agents is crucial in addressing oxidative stress-related diseases. Thiazole compounds, including N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives, have been shown to exhibit antioxidant properties. Through both theoretical calculations and experimental verifications, such as molecular docking studies, these compounds have demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress. This research direction holds promise for developing therapeutic agents against a wide range of diseases, including neurodegenerative disorders and cancer (Hossan, 2020).

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGASJBOBULZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.